molecular formula C13H23NO B7504897 N-cycloheptyl-N-methylcyclobutanecarboxamide

N-cycloheptyl-N-methylcyclobutanecarboxamide

Cat. No.: B7504897
M. Wt: 209.33 g/mol
InChI Key: CZADHJJENXVGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-N-methylcyclobutanecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA-aminotransferase (GABA-AT) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In

Scientific Research Applications

N-cycloheptyl-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that regulates neuronal activity. The inhibition of GABA-AT by this compound leads to an increase in GABA levels, resulting in a reduction in neuronal excitability.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N-methylcyclobutanecarboxamide involves the inhibition of GABA-AT, which is an enzyme responsible for the degradation of GABA. The inhibition of GABA-AT by this compound leads to an increase in GABA levels, resulting in a reduction in neuronal excitability. The compound has been shown to have a high selectivity for GABA-AT, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, resulting in a reduction in neuronal excitability. This effect has been observed in various animal models and has been shown to be dose-dependent. This compound has also been shown to have anxiolytic and anticonvulsant effects, which are attributed to its ability to increase GABA levels in the brain.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-N-methylcyclobutanecarboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has also been shown to have high selectivity for GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological disorders. However, this compound has some limitations as well. The compound has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.

Future Directions

For research include the development of more potent and selective GABA-AT inhibitors, the optimization of the synthesis method for N-cycloheptyl-N-methylcyclobutanecarboxamide, and the evaluation of its efficacy in clinical trials. Additionally, the role of GABA in various neurological disorders is still not fully understood, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methylcyclobutanecarboxamide involves the reaction between cycloheptylamine and methylcyclobutanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond, resulting in the formation of this compound. The purity of the compound is achieved through various purification techniques such as column chromatography and recrystallization.

Properties

IUPAC Name

N-cycloheptyl-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-14(13(15)11-7-6-8-11)12-9-4-2-3-5-10-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZADHJJENXVGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.